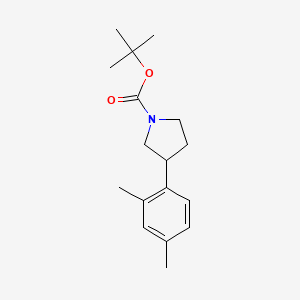
1-Boc-3-(2,4-dimethylphenyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Boc-3-(2,4-dimethylphenyl)pyrrolidine is a chemical compound that belongs to the class of pyrrolidines. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the pyrrolidine ring, and a 2,4-dimethylphenyl group attached to the third carbon of the pyrrolidine ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
准备方法
The synthesis of 1-Boc-3-(2,4-dimethylphenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dimethylphenyl bromide and pyrrolidine.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a nucleophilic substitution reaction where pyrrolidine reacts with 2,4-dimethylphenyl bromide in the presence of a base.
Introduction of the Boc Protecting Group: The Boc protecting group is introduced by reacting the resulting compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
化学反应分析
1-Boc-3-(2,4-dimethylphenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where the Boc protecting group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents and conditions used in these reactions include bases like triethylamine, solvents like dichloromethane, and catalysts like palladium.
科学研究应用
1-Boc-3-(2,4-dimethylphenyl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in combinatorial chemistry.
Biology: The compound is used in the development of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: It is explored for its potential therapeutic applications, including the development of new drugs for various diseases.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of 1-Boc-3-(2,4-dimethylphenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The Boc protecting group provides stability to the compound, allowing it to participate in various chemical reactions without undergoing degradation. The 2,4-dimethylphenyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of biological targets.
相似化合物的比较
1-Boc-3-(2,4-dimethylphenyl)pyrrolidine can be compared with other similar compounds, such as:
1-Boc-3-(3,4-dimethylphenyl)pyrrolidine: Similar structure but with different substitution pattern on the phenyl ring.
1-Boc-3-(2,3-dimethylphenyl)pyrrolidine: Another isomer with different methyl group positions.
1-Boc-3-(4-methylphenyl)pyrrolidine: Contains only one methyl group on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets.
属性
分子式 |
C17H25NO2 |
|---|---|
分子量 |
275.4 g/mol |
IUPAC 名称 |
tert-butyl 3-(2,4-dimethylphenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H25NO2/c1-12-6-7-15(13(2)10-12)14-8-9-18(11-14)16(19)20-17(3,4)5/h6-7,10,14H,8-9,11H2,1-5H3 |
InChI 键 |
NCIQWPRVBORXJH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)C2CCN(C2)C(=O)OC(C)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


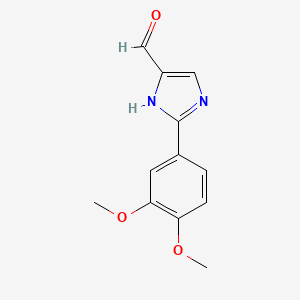
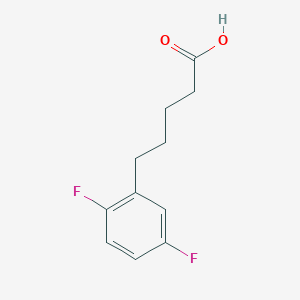
![7-Methoxy-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13670362.png)
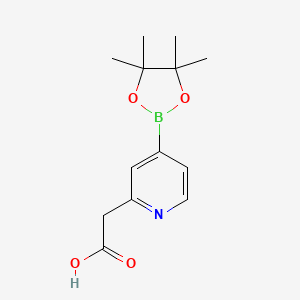
![5-Methoxybenzo[c]isoxazole-3-carboxylic Acid](/img/structure/B13670371.png)
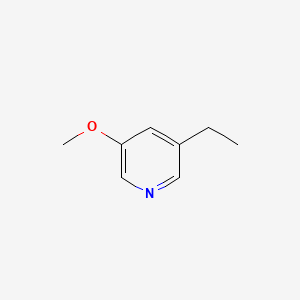
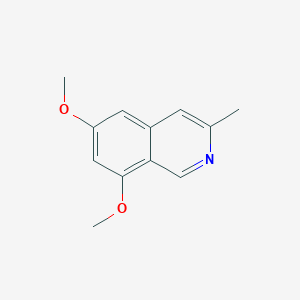
![1-(4-Bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B13670400.png)
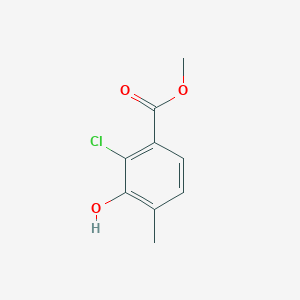
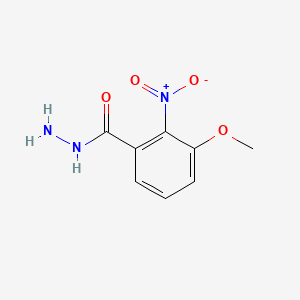
![(6-Bromo-4-methoxypyrazolo[1,5-a]pyridin-3-yl)methanamine](/img/structure/B13670423.png)
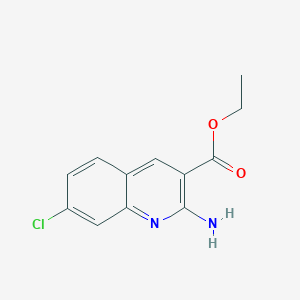

![1-[3-(Benzyloxy)phenyl]-1H-tetrazole-5-thiol](/img/structure/B13670449.png)
